

# Application Notes and Protocols: Iron Selenide (FeSe) in Electrocatalysis for Water Splitting

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Compound of Interest		
Compound Name:	Iron selenide	
Cat. No.:	B075170	Get Quote

### Introduction

The efficient production of hydrogen and oxygen from water through electrocatalysis is a cornerstone of a sustainable energy economy. The sluggish kinetics of the two half-reactions, the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), necessitate the use of highly active and stable electrocatalysts. While precious metal-based catalysts like platinum and iridium oxide are the current benchmarks, their scarcity and high cost limit their widespread application. This has spurred the search for earth-abundant and cost-effective alternatives.

**Iron selenide** (FeSe) and its composites have emerged as a promising class of non-noble-metal electrocatalysts for water splitting. Their unique electronic structure, high electrical conductivity, and tunable properties make them highly active for both HER and OER. This document provides a comprehensive overview of the application of FeSe-based materials in water electrolysis, including a summary of their performance, detailed experimental protocols for their synthesis and evaluation, and visual representations of key processes.

## Electrocatalytic Performance of FeSe-Based Materials

The performance of FeSe-based electrocatalysts is typically evaluated based on several key metrics, including the overpotential required to achieve a specific current density (a lower overpotential indicates higher activity), the Tafel slope (a smaller slope suggests faster reaction



kinetics), and long-term stability. The following tables summarize the reported performance of various FeSe-based materials for both the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER).

Oxygen Evolution Reaction (OER) Performance Data



Catalyst	Substrate	Electrolyt e	Overpote ntial @ 10 mA/cm² (mV)	Overpote ntial @ 100 mA/cm² (mV)	Tafel Slope (mV/dec)	Referenc e
(Nio.75Feo.2 5)Se2	Carbon Fiber Cloth	Alkaline	255 (at 35 mA/cm²)	-	47.2	[1][2][3]
Cu <sub>0.41</sub> Fe <sub>0.6</sub> oSe <sub>1.99</sub> Nanowires	Carbon Fiber	1 M KOH	200	-	46	[4]
CuSe <sub>2</sub> /FeS e <sub>2</sub> Heterojunct ions	-	-	490	-	137	[5]
Fe- Ni <sub>3</sub> Se <sub>2</sub> /Ni- foam-40	Ni-foam	Alkaline	-	250	-	[6]
NiFeSe <sub>4</sub> /Ni Se <sub>2</sub> -8h	-	-	218	-	-	[7]
FeSe <sub>2</sub>	Nickel Foam	Alkaline	245	-	-	[8]
NiSe <sub>2</sub> /FeS	NiFe foam	-	274 (at 40 mA/cm²)	-	57.07	[9]
FeSe <sub>2</sub> /CoS e Nanosheet s	-	Alkaline	183	-	-	[10]
FeSe@NiS e	Iron-Nickel Foam	-	-	283	-	[11][12]
FeSe@GO	-	Alkaline	203	-	48	[13]



**Hydrogen Evolution Reaction (HER) Performance Data** 

Catalyst	Substrate	Electrolyte	Overpotenti al @ 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
CuSe <sub>2</sub> /FeSe <sub>2</sub> Heterojunctions	-	-	666	-	[5]
NiFeSe <sub>4</sub> /NiSe <sub>2</sub> -8h	-	-	121	-	[7]
FeSe <sub>2</sub> /CoSe Nanosheets	-	Alkaline	73	-	[10]
NiFeSe/CFP	Carbon Fiber Paper	1.0 M KOH	186	52	[14]
CFeCoNiP	-	1 M NaOH	37	29	[15]

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis of FeSe-based electrocatalysts, the preparation of working electrodes, and the electrochemical evaluation of their performance.

## Protocol 1: Hydrothermal Synthesis of FeSe-Based Nanostructures

This protocol describes a general method for synthesizing FeSe-based nanomaterials, which can be adapted for various compositions by changing the precursor salts.

#### Materials:

- Iron (II) sulfate heptahydrate (FeSO<sub>4</sub>·7H<sub>2</sub>O) or Iron (III) chloride hexahydrate (FeCl<sub>3</sub>·6H<sub>2</sub>O)
- Selenium powder or selenium dioxide (SeO<sub>2</sub>)
- Solvent (e.g., deionized water, ethanol, or a mixture)



- Reducing agent (e.g., hydrazine hydrate, sodium borohydride) if using SeO2
- Capping agent or surfactant (optional, e.g., PVP, CTAB)
- Teflon-lined stainless-steel autoclave

#### Procedure:

- Precursor Solution Preparation: Dissolve the iron salt and selenium source in the chosen solvent in a beaker with vigorous stirring. The molar ratio of Fe to Se can be adjusted to obtain the desired phase of iron selenide. If a composite material (e.g., NiFeSe) is desired, dissolve the corresponding metal salts in the solution at the desired stoichiometric ratio.
- Addition of Reducing Agent (if applicable): If SeO<sub>2</sub> is used as the selenium source, slowly
  add a reducing agent to the solution to reduce Se(IV) to Se(0).
- Transfer to Autoclave: Transfer the homogeneous precursor solution into a Teflon-lined stainless-steel autoclave.
- Hydrothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically between 120°C and 200°C) for a designated period (usually 6 to 24 hours).
- Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
- Washing: Collect the precipitate by centrifugation or filtration. Wash the product several times
  with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

### **Protocol 2: Selenization of Metal Precursors**

This protocol outlines a common method to convert metal precursors (often hydroxides or oxides grown on a substrate) into metal selenides.

#### Materials:



- Metal precursor grown on a conductive substrate (e.g., NiFe-LDH on Nickel Foam)
- Selenium powder
- Tube furnace with gas flow control
- Quartz tube
- Inert gas (e.g., Argon or Nitrogen)

#### Procedure:

- Setup: Place the substrate with the metal precursor in the center of a quartz tube within a tube furnace. Place a crucible containing selenium powder upstream from the substrate.
- Purging: Purge the quartz tube with an inert gas (e.g., Argon) for at least 30 minutes to remove any oxygen.
- Heating: Heat the furnace to the desired selenization temperature (typically between 300°C and 500°C) under a continuous inert gas flow. The selenium powder will vaporize and react with the metal precursor on the substrate.
- Reaction Time: Maintain the temperature for a specific duration (e.g., 1 to 4 hours) to ensure complete selenization.
- Cooling: After the reaction, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.
- Collection: Once cooled, carefully remove the now-selenized catalyst on the substrate.

## **Protocol 3: Working Electrode Preparation**

This protocol details the preparation of a working electrode using a conductive substrate like nickel foam or carbon fiber cloth.

#### Materials:

Conductive substrate (e.g., Nickel Foam, Carbon Fiber Cloth)



- Synthesized FeSe-based catalyst powder
- Nafion solution (5 wt%)
- Ethanol or isopropanol
- Deionized water
- Acetone
- Hydrochloric acid (for cleaning nickel foam)

#### Procedure:

- Substrate Cleaning:
  - Nickel Foam: Clean a piece of nickel foam (e.g., 1x1 cm) by sonicating it in acetone, followed by a dilute HCl solution to remove the surface oxide layer, then deionized water, and finally ethanol. Dry the cleaned foam.
  - Carbon Fiber Cloth: Clean the carbon fiber cloth by sonicating it in acetone, deionized water, and ethanol, and then dry it.
- Catalyst Ink Preparation:
  - $\circ$  Disperse a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of ethanol (or isopropanol/water) and Nafion solution (e.g., 20  $\mu$ L).
  - Sonify the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Catalyst Loading:
  - Drop-cast a specific volume of the catalyst ink onto the cleaned substrate to achieve a desired loading density (e.g., 1 mg/cm²).
  - Allow the electrode to dry at room temperature or in a low-temperature oven.



## Protocol 4: Electrochemical Measurements for Water Splitting

This protocol describes the standard three-electrode setup and procedure for evaluating the electrocatalytic activity for OER and HER.

#### Apparatus:

- Potentiostat/Galvanostat
- · Electrochemical cell
- Working electrode (the prepared FeSe-based catalyst)
- Counter electrode (e.g., Platinum wire or graphite rod)
- Reference electrode (e.g., Saturated Calomel Electrode (SCE), Ag/AgCl, or Hg/HgO)
- Electrolyte (e.g., 1.0 M KOH for alkaline conditions)

#### Procedure:

- Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the electrolyte. Ensure the working electrode is fully immersed.
- Electrolyte Purging: Purge the electrolyte with a high-purity gas (N<sub>2</sub> or Ar for OER, H<sub>2</sub> for HER) for at least 30 minutes to remove dissolved oxygen (for HER) or to saturate the electrolyte (for OER).
- Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Reference) + E<sup>o</sup>(Reference) + 0.059 × pH
- Linear Sweep Voltammetry (LSV):
  - Record the polarization curves by sweeping the potential at a slow scan rate (e.g., 5 mV/s).

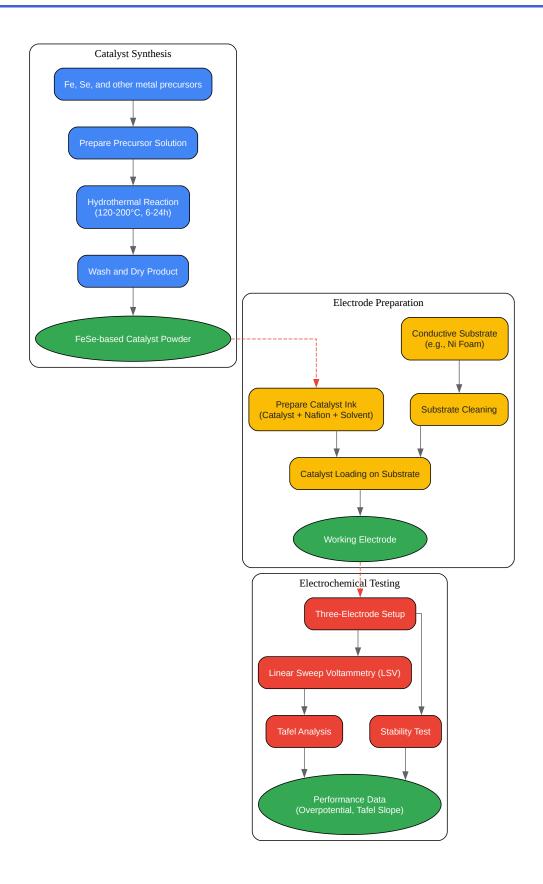


- The potential range for OER is typically from 1.0 to 1.8 V vs. RHE.
- The potential range for HER is typically from 0 to -0.6 V vs. RHE.
- Tafel Analysis:
  - The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log |current density|).
- Electrochemical Impedance Spectroscopy (EIS):
  - Perform EIS measurements at a specific overpotential to investigate the charge transfer resistance of the catalyst.
- Chronoamperometry or Chronopotentiometry:
  - Assess the long-term stability of the catalyst by holding the potential or current constant for an extended period (e.g., 10-24 hours) and monitoring the current density or potential, respectively.

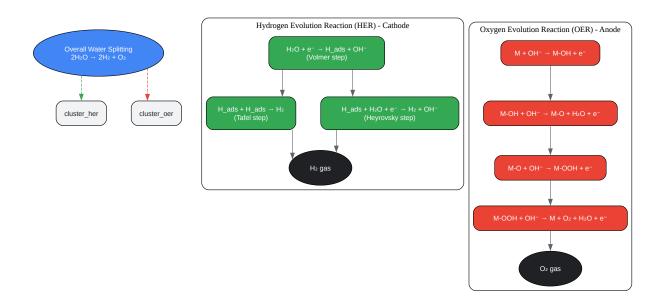
## **Visualizations**

The following diagrams illustrate the experimental workflow for catalyst synthesis and the fundamental mechanisms of electrocatalytic water splitting.









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